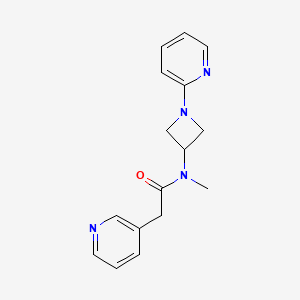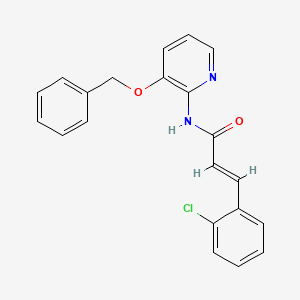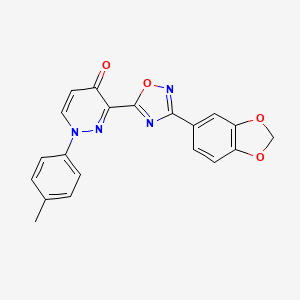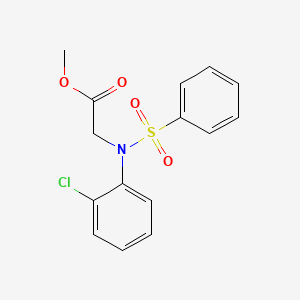
2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate” is a chemical compound with the molecular formula C12H3Cl2F5O3S and a molecular weight of 393.11 .
Molecular Structure Analysis
The molecular structure of “2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate” consists of a pentafluorophenyl group attached to a 2,5-dichlorobenzenesulfonate group .Chemical Reactions Analysis
While specific chemical reactions involving “2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate” are not available, related compounds like “2,3,4,5,6-Pentafluorobenzeneboronic acid” are known to participate in palladium-catalyzed Suzuki reactions .Physical And Chemical Properties Analysis
The melting point of “2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate” is reported to be between 122-124°C .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate, focusing on six unique applications:
Proteomics Research
2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate is widely used in proteomics research. It acts as a reagent for the modification of proteins, aiding in the identification and characterization of protein structures and functions. This compound helps in the study of protein-protein interactions and post-translational modifications, which are crucial for understanding cellular processes and disease mechanisms .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the formation of sulfonate esters. These esters are intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms enhances the reactivity and stability of the sulfonate group, making it a useful building block in complex organic reactions .
Material Science
In material science, 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate is used to create advanced materials with unique properties. Its incorporation into polymers and other materials can improve thermal stability, chemical resistance, and mechanical strength. These materials have applications in coatings, adhesives, and high-performance composites .
Chemical Biology
The compound is employed in chemical biology for the development of chemical probes and bioorthogonal reactions. These probes are used to study biological systems in a non-invasive manner, allowing researchers to track and manipulate biomolecules within living cells. This application is essential for drug discovery and the development of new therapeutic strategies .
Analytical Chemistry
In analytical chemistry, 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate is used as a derivatizing agent. It enhances the detection and quantification of various analytes in complex mixtures by improving their chromatographic and spectroscopic properties. This is particularly useful in the analysis of environmental samples, food products, and biological fluids .
Pharmaceutical Development
The compound plays a role in pharmaceutical development, especially in the design and synthesis of new drug candidates. Its unique chemical properties allow for the creation of molecules with improved pharmacokinetic and pharmacodynamic profiles. This can lead to the development of more effective and safer medications .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl2F5O3S/c13-4-1-2-5(14)6(3-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYQNFUVHGRCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl2F5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599833.png)
![1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2599834.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2599835.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2599836.png)
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B2599839.png)
![2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid](/img/structure/B2599842.png)



![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2599846.png)
![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2599847.png)
